

Discovery of Novel Omapatrilat Metabolites: An In-depth Technical Guide

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Compound of Interest

Compound Name: Omapatrilat metabolite M1-a

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Abstract

Omapatrilat, a vasopeptidase inhibitor that simultaneously targets angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP), undergoes extensive metabolism in humans. This technical guide provides a comprehensive overview of the discovery and characterization of its novel metabolites. It details the biotransformation pathways, presents quantitative data on identified metabolites, and outlines the experimental protocols utilized for their identification and quantification. This document is intended to serve as a valuable resource for researchers and professionals involved in drug metabolism studies and the development of related compounds.

Introduction

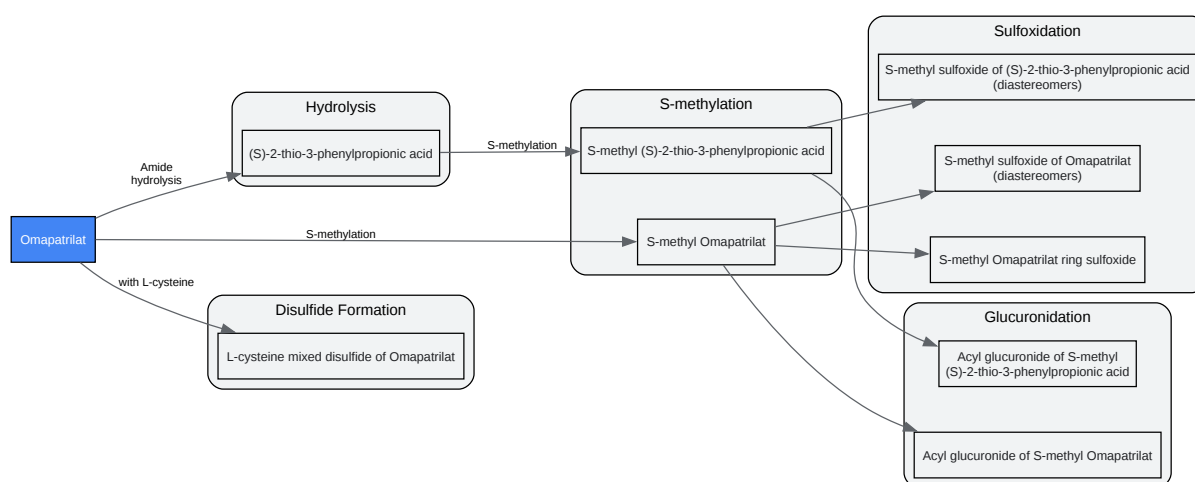
Omapatrilat is a potent cardiovascular agent designed to treat hypertension and congestive heart failure by dually inhibiting ACE and NEP.[1][2] This dual inhibition leads to a decrease in the production of the vasoconstrictor angiotensin II and an increase in the levels of vasodilatory natriuretic peptides.[3][4] Understanding the metabolic fate of Omapatrilat is crucial for a complete characterization of its pharmacokinetic and pharmacodynamic profile. Studies have revealed that Omapatrilat is extensively metabolized in the body, with less than 3% of the parent drug being detected in plasma after oral administration.[5] This guide delves into the specifics of its metabolic products.

Omapatrilat Biotransformation Pathways

The metabolism of Omapatrilat is complex, involving multiple enzymatic reactions. The primary metabolic pathways identified in humans include:

- **Hydrolysis:** The exocyclic amide bond of Omapatrilat is susceptible to hydrolysis, leading to the formation of (S)-2-thio-3-phenylpropionic acid and the bicyclic thiazepinone-proline moiety.^[5]
- **S-methylation:** The free sulfhydryl group of Omapatrilat and its hydrolysis product can undergo S-methylation.^[5]
- **Sulfoxidation:** The resulting S-methylated metabolites can be further oxidized to form sulfoxides. This can occur on the S-methyl group of the thioether side chain or on the sulfur atom within the thiazepine ring.^[5]
- **Glucuronidation:** Acyl glucuronides of S-methylated metabolites have been identified, indicating conjugation as another metabolic route.^[5]
- **Disulfide Formation:** Omapatrilat can form mixed disulfides with endogenous sulfhydryl-containing molecules, such as L-cysteine.^[5]

The following diagram illustrates the major metabolic pathways of Omapatrilat.



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Caption: Major Biotransformation Pathways of Omapatrilat.

Quantitative Analysis of Omapatrilat and its Metabolites

Quantitative analysis of Omapatrilat and its metabolites in biological matrices is challenging due to the reactive nature of the thiol group. Derivatization with agents like methyl acrylate is often necessary to stabilize these compounds for accurate measurement.^{[1][6]} The following tables summarize the quantitative data for Omapatrilat and its major metabolites identified in human plasma and urine.

Table 1: Quantitative Data of Omapatrilat and its Metabolites in Human Plasma

Analyte	Concentration Range (µg/L)	Limit of Quantitation (LOQ) (µg/L)	Average Extraction Recovery (%)
Omapatrilat (BMS-186716)	0.2 - 250	0.2	60.5
S-methyl (S)-2-thio-3-phenylpropionic acid (BMS-196087)	0.5 - 250	0.5	88.6
S-methyl sulfoxide of (S)-2-thio-3-phenylpropionic acid (BMS-225308)	1 - 250	1	76.3
S-methyl Omapatrilat (BMS-198433)	2 - 250	2	71.2
Acyl glucuronide of S-methyl Omapatrilat (BMS-253653)	10 - 2500	10	26.6

Data sourced from a study on the quantitative determination of Omapatrilat and its metabolites in human plasma.[1]

Table 2: Relative Abundance of Omapatrilat Metabolite Groups in Human Urine

Metabolite Group	Percentage of Urinary Radioactivity (%)
Metabolites from exocyclic amide bond hydrolysis	56
L-cysteine mixed disulfide of Omapatrilat	8
Metabolites derived from intact Omapatrilat	30

Data represents the percentage of total radioactivity in urine following a single oral dose of [14C]Omapatrilat.[5]

Experimental Protocols

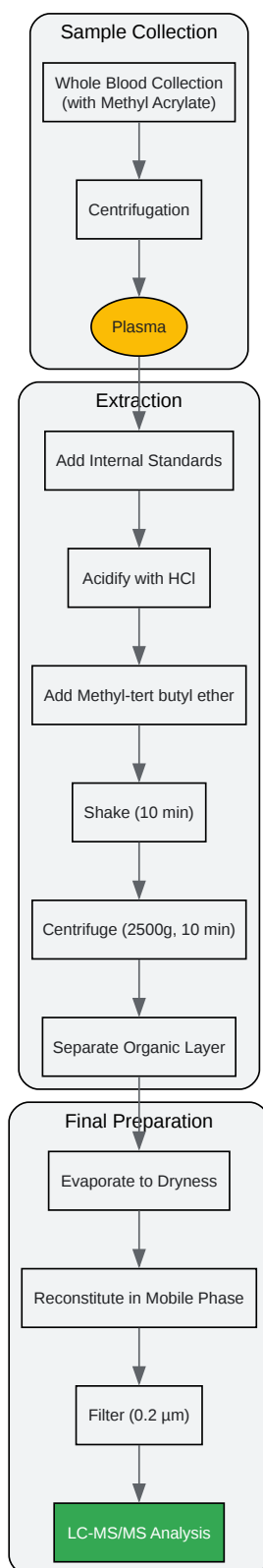
The identification and quantification of Omapatrilat metabolites predominantly rely on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Sample Preparation for Plasma Analysis

A detailed protocol for the extraction of Omapatrilat and its metabolites from human plasma is as follows:[1]

- **Derivatization:** To stabilize the free sulfhydryl groups, methyl acrylate is added to the blood collection tubes.
- **Internal Standard Addition:** To a 0.5 mL plasma sample, 50 µL of an internal standard working solution (containing deuterated analogs of the analytes) is added and mixed.
- **Acidification:** 0.5 mL of 0.1 mol/L hydrochloric acid solution is added.
- **Liquid-Liquid Extraction:** 3 mL of methyl-tert butyl ether is added, and the tubes are shaken for 10 minutes.
- **Phase Separation:** The samples are centrifuged at 2500×g for 10 minutes to separate the aqueous and organic layers.
- **Evaporation:** The organic layer is transferred to a new tube and evaporated to dryness under a stream of nitrogen at 40°C.
- **Reconstitution:** The residue is dissolved in 150 µL of the mobile phase, vortexed, and centrifuged through a 0.2 µm filter.
- **Analysis:** The filtrate is then ready for LC-MS/MS analysis.

The following diagram outlines the experimental workflow for plasma sample preparation.



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Caption: Workflow for Omapatrilat Metabolite Analysis in Plasma.

LC-MS/MS Analysis

A high-performance liquid chromatography system coupled to a tandem mass spectrometer is used for the separation and detection of the analytes.

- **Chromatography:** Reverse-phase chromatography is typically employed to separate Omapatrilat and its metabolites.
- **Mass Spectrometry:** The mass spectrometer is operated in the negative ion mode with multiple reaction monitoring (MRM) to achieve high sensitivity and specificity. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard.^[1]

Table 3: Exemplary MRM Transitions for Omapatrilat and Metabolites (as MA adducts where applicable)

Analyte (MA Adduct)	Precursor Ion (m/z)	Product Ion (m/z)
Omapatrilat-MA	493.0	407.1
BMS-196087-MA	181.1	147.2
BMS-225308	195.1	147.1
BMS-198433	421.0	246.1
BMS-253653-MA	509.1	423.2

Data from Wang et al., 2003.^[1]

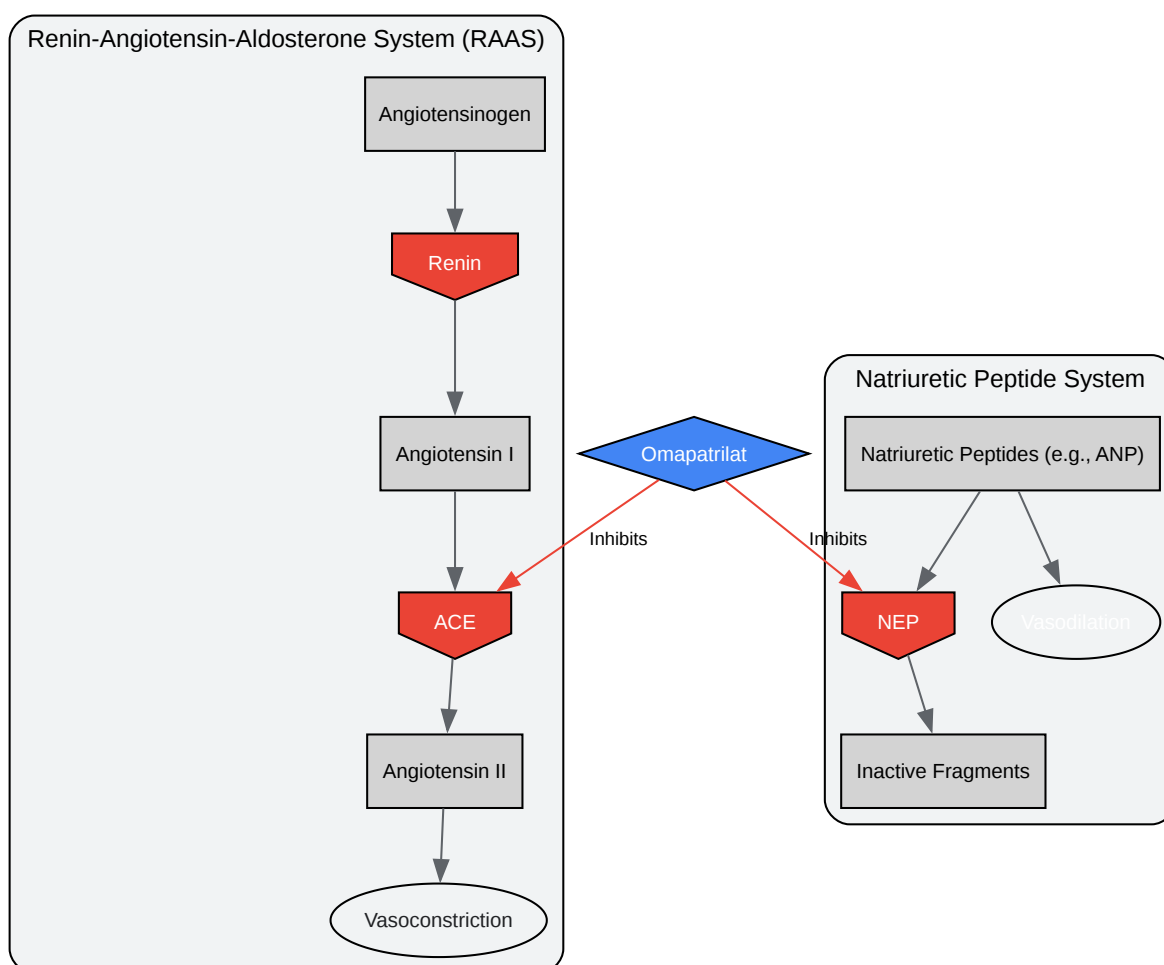
Signaling Pathway of Omapatrilat's Dual Inhibition

Omapatrilat's therapeutic effect is derived from its simultaneous inhibition of two key enzymes in the renin-angiotensin-aldosterone system (RAAS) and the natriuretic peptide system.

- **ACE Inhibition:** By inhibiting ACE, Omapatrilat prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This leads to vasodilation and a reduction in blood pressure.

- NEP Inhibition: By inhibiting NEP, Omapatrilat prevents the degradation of natriuretic peptides (e.g., atrial natriuretic peptide - ANP), which promote vasodilation, natriuresis, and diuresis.

The dual action of Omapatrilat is depicted in the following signaling pathway diagram.



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Caption: Dual Inhibition Signaling Pathway of Omapatrilat.

Conclusion

The extensive metabolism of Omapatrilat results in a diverse array of metabolites, formed through hydrolysis, S-methylation, sulfoxidation, glucuronidation, and disulfide bond formation. The characterization of these metabolites has been made possible through advanced analytical techniques, primarily LC-MS/MS, coupled with appropriate sample stabilization strategies. This in-depth understanding of Omapatrilat's biotransformation is essential for a comprehensive evaluation of its safety and efficacy profile and provides a valuable knowledge base for the development of future vasopeptidase inhibitors. The detailed experimental protocols and quantitative data presented herein offer a practical guide for researchers in the field of drug metabolism and pharmacokinetics.

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